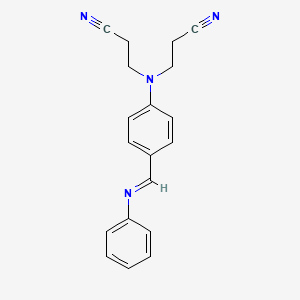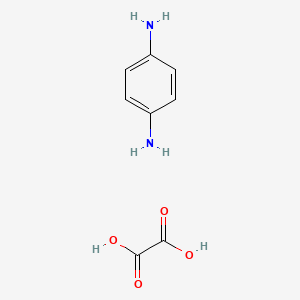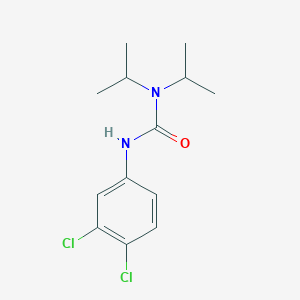
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is a complex organic compound with a unique structure that includes cyanoethyl groups and a phenylimino group attached to a toluidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine typically involves the reaction of alpha-phenylimino-P-toluidine with acrylonitrile in the presence of a catalyst. The reaction conditions often include:
Temperature: 20-70°C
Catalyst: Strongly acidic cation exchange resin or glycol ether
Reaction Time: 5-30 minutes
The use of a cation exchange resin as a catalyst not only eliminates the need for distillation for purification but also improves the yield significantly .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize environmental impact and reduce costs by recycling catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl groups can participate in nucleophilic and electrophilic reactions, while the phenylimino group can engage in aromatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-cyanoethyl)formamide
- N,N-Bis(2-cyanoethyl)-2-hydroxyethylamine
- N,N-Bis(2-cyanoethyl)-N’-hexylthiourea
Uniqueness
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is unique due to its specific combination of cyanoethyl and phenylimino groups attached to a toluidine backbone.
Propriétés
Numéro CAS |
56133-54-1 |
|---|---|
Formule moléculaire |
C19H18N4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-[N-(2-cyanoethyl)-4-(phenyliminomethyl)anilino]propanenitrile |
InChI |
InChI=1S/C19H18N4/c20-12-4-14-23(15-5-13-21)19-10-8-17(9-11-19)16-22-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,14-15H2 |
Clé InChI |
GEWVPFPUUZSDFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)




![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)


